N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine
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Description
Scientific Research Applications
Chemical Synthesis and Characterization
Research in the realm of liquid crystal dimers, such as the study conducted by Henderson and Imrie (2011), explores the transitional properties of methylene-linked liquid crystal dimers. This study contributes to understanding the structure-activity relationship within similar molecular frameworks, providing insights into the synthesis and properties of compounds with potential applications in materials science (Henderson & Imrie, 2011).
Environmental Impact and Degradation
A review on the environmental effects of sunscreen active ingredients, including compounds structurally related to N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine, by Schneider and Lim (2019), discusses the persistence of organic UV filters in water sources and their potential impacts on aquatic ecosystems. Such studies are crucial for designing environmentally benign compounds with reduced ecological footprints (Schneider & Lim, 2019).
Analytical and Bioanalytical Applications
Analytical methods for psychoactive N,N-dialkylated tryptamines, as reviewed by Brandt and Martins (2010), highlight the analytical techniques and methodologies for detecting and characterizing compounds with structural similarities to this compound. Such analytical advancements are foundational for the pharmacological evaluation and environmental monitoring of indole-based compounds (Brandt & Martins, 2010).
Therapeutic Research and Pharmacology
In pharmacological research, the investigation of biogenic amines like melatonin (N-acetyl-5-methoxytryptamine) and its metabolites in reducing oxidative stress showcases the therapeutic potential of indole-based compounds. These findings, as detailed by Reiter et al. (2008), provide a foundation for developing novel therapeutic agents targeting oxidative stress-related disorders (Reiter et al., 2008).
properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-22-16-5-3-14(4-6-16)12-20-10-9-15-13-21-19-8-7-17(23-2)11-18(15)19/h3-8,11,13,20-21H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPDXWXKMSAABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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